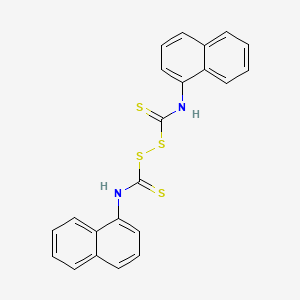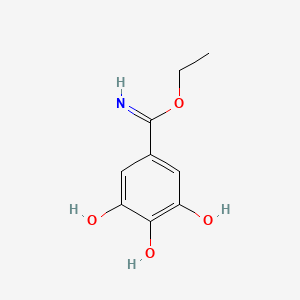
Benzenecarboximidic acid, 3,4,5-trihydroxy-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarboximidic acid, 3,4,5-trihydroxy-, ethyl ester is a chemical compound with a complex structure that includes multiple functional groups It contains a benzene ring substituted with three hydroxyl groups and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidic acid, 3,4,5-trihydroxy-, ethyl ester typically involves the esterification of 3,4,5-trihydroxybenzoic acid (also known as gallic acid) with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenecarboximidic acid, 3,4,5-trihydroxy-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzenecarboximidic acid, 3,4,5-trihydroxy-, ethyl ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzenecarboximidic acid, 3,4,5-trihydroxy-, ethyl ester is primarily related to its ability to interact with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The ester group can also undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gallic Acid (3,4,5-Trihydroxybenzoic Acid): The parent compound from which the ester is derived.
Methyl Gallate: Another ester derivative of gallic acid.
Propyl Gallate: Used as an antioxidant in food and cosmetics.
Uniqueness
Benzenecarboximidic acid, 3,4,5-trihydroxy-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ethyl ester group makes it more lipophilic compared to its parent compound, gallic acid, potentially enhancing its bioavailability and effectiveness in biological systems.
Eigenschaften
CAS-Nummer |
147510-60-9 |
|---|---|
Molekularformel |
C9H11NO4 |
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
ethyl 3,4,5-trihydroxybenzenecarboximidate |
InChI |
InChI=1S/C9H11NO4/c1-2-14-9(10)5-3-6(11)8(13)7(12)4-5/h3-4,10-13H,2H2,1H3 |
InChI-Schlüssel |
ABLUHKFOYFHHOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=N)C1=CC(=C(C(=C1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-Phenylspiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B15163061.png)

![Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester](/img/structure/B15163072.png)
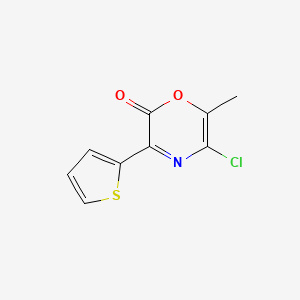
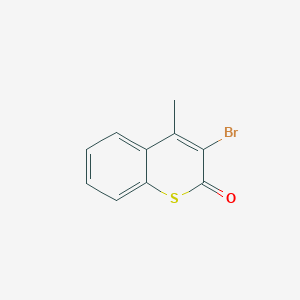

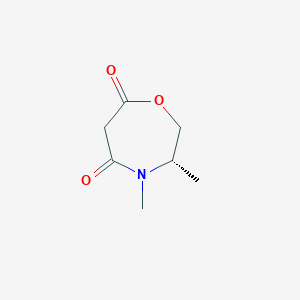
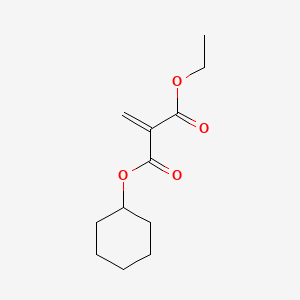
![[Methyl(4-nitrophenyl)amino]acetaldehyde](/img/structure/B15163105.png)
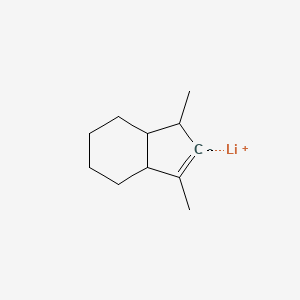
![Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane](/img/structure/B15163111.png)

